
Methimazol-d3
Übersicht
Beschreibung
Methimazol-d3 ist eine deuteriummarkierte Version von Methimazol, einem Antithyroidikum, das hauptsächlich zur Behandlung von Hyperthyreose bei Mensch und Tier eingesetzt wird . Methimazol selbst ist ein Thionamid-Antithyroidikum, das die Synthese von Schilddrüsenhormonen hemmt, indem es die Schilddrüsenperoxidase blockiert . Die deuteriummarkierte Version, this compound, wird häufig in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und metabolischen Wege von Methimazol zu untersuchen.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The pharmacokinetics of methimazole-d3 allow for enhanced tracking and analysis in clinical studies. The deuterated compound can be used to study:
- Metabolism : Understanding how the drug is processed in the body compared to its non-deuterated counterpart.
- Bioavailability : Assessing how much of the drug reaches systemic circulation and its therapeutic effects.
- Safety Profile : Evaluating any differences in adverse reactions or efficacy due to the structural modification .
Graves' Disease Management
Recent studies have demonstrated the effectiveness of methimazole-d3 in combination with vitamin D and selenium supplementation for managing Graves' disease. A clinical trial indicated that this combination therapy could significantly reduce thyroid-stimulating hormone levels and improve overall thyroid function compared to methimazole alone .
Research on Immune Modulation
Methimazole-d3 has been investigated for its potential immunomodulatory effects. Research indicates that it may influence regulatory T cells and natural killer cell frequencies, which are critical in autoimmune conditions like Graves' disease. This aspect highlights methimazole-d3's role beyond mere hormone suppression, suggesting a broader impact on the immune system .
Case Study 1: Combination Therapy Efficacy
A study involving 120 patients with high-titer thyrotropin receptor antibodies assessed the efficacy of methimazole combined with alfacalcidol (vitamin D). Results showed that patients receiving this combination had significantly lower daily dosages of methimazole after treatment compared to those on methimazole alone, indicating improved management of hyperthyroidism with reduced medication burden .
Case Study 2: Long-term Treatment Outcomes
A long-term observational study evaluated patients on methimazole therapy over 48 months, documenting adverse reactions and treatment efficacy. The findings suggested that continuous treatment with methimazole, including its deuterated form, maintained remission rates effectively while minimizing side effects .
Data Tables
Study Focus | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|
Efficacy of Methimazole with Vitamin D | 120 | 24 weeks | Reduced TRAb levels; lower MMI dosage required |
Immune Modulation Study | 60 | 6 months | Significant decrease in NK cell activity; increased Treg frequency |
Long-term Efficacy Study | 100 | 48 months | High remission rates; minimal adverse effects reported |
Wirkmechanismus
Target of Action
Methimazole-d3, a deuterium labeled Methimazole , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, Methimazole-d3 leads to a reduction in thyroid hormone synthesis .
Mode of Action
Methimazole-d3’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving TPO . The exact method through which methimazole-d3 inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine . Methimazole-d3 inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland .
Biochemical Pathways
Methimazole-d3 affects the thyroid hormone synthesis pathway. It inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . This results in the amelioration of hyperthyroidism . The pathway analyses further revealed that monoamine oxidase (MAO) inhibition, reactive oxygen species (ROS) production, mitochondria dysfunction, and DNA disruption might contribute to Methimazole-d3-induced hepatotoxicity .
Pharmacokinetics
Methimazole-d3 is readily and rapidly absorbed from the GI tract following oral administration . The absorption is almost complete . It is concentrated in the thyroid gland . Methimazole-d3 is metabolized in the liver and excreted in the urine . The onset of action is between 12 to 18 hours , and the time to peak serum concentration is between 1 to 2 hours . The duration of action is between 36 to 72 hours , and the half-life of elimination is between 4 to 6 hours .
Result of Action
The primary result of Methimazole-d3’s action is the reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of TPO .
Biochemische Analyse
Biochemical Properties
Methimazole-d3, like Methimazole, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This interaction with thyroid peroxidase, an enzyme, disrupts the normal biochemical reactions involved in the production of thyroid hormones .
Cellular Effects
In the context of cellular effects, Methimazole-d3 is expected to have similar effects as Methimazole. Methimazole’s primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methimazole-d3 involves its interaction with thyroid peroxidase. Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase . The exact method through which Methimazole inhibits this step is unclear .
Temporal Effects in Laboratory Settings
For instance, a study found that long-term low dose Methimazole treatment may be a lifelong effective and safe therapeutic modality in patients with Graves’ hyperthyroidism for prevention of relapse .
Dosage Effects in Animal Models
Methimazole is commonly used for the pharmacologic management of feline hyperthyroidism . The dosage is adjusted based on the recheck by 1.0–2.5 mg increments as needed, with the intention of maintaining circulating T4 concentrations .
Metabolic Pathways
Methimazole-d3, like Methimazole, is rapidly and extensively metabolized by the liver, mainly via the CYP450 and FMO enzyme systems . Several metabolites have been identified, though the specific enzyme isoforms responsible for this metabolism are not clearly defined .
Transport and Distribution
The apparent volume of distribution of Methimazole has been reported as roughly 20 L . Following oral administration, Methimazole is highly concentrated in the thyroid gland - intrathyroidal Methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion .
Subcellular Localization
The subcellular localization of Methimazole-d3 is not explicitly stated in the available literature. Given that Methimazole is highly concentrated in the thyroid gland following administration , it can be inferred that Methimazole-d3 may also localize within the thyroid gland cells
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methimazol kann durch Reaktion von N-Methylimidazol mit N-Butyllithium und pulverisiertem Schwefel in einem organischen Lösungsmittel synthetisiert werden . Die Reaktionsbedingungen sind mild und das Verfahren ist einfach, was es für die industrielle Produktion geeignet macht. Das Herstellungsverfahren beinhaltet:
- Umsetzung von N-Methylimidazol mit N-Butyllithium.
- Zugabe von pulverisiertem Schwefel zur Reaktionsmischung.
- Durchführung der Reaktion in einem organischen Lösungsmittel, um Methimazol zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Methimazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird optimiert, um die Ausbeute und Effizienz zu verbessern. Die Reaktionsbedingungen werden kontrolliert, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Methimazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Methimazol kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Es kann reduziert werden, um Thiole zu bilden.
Substitution: Methimazol kann Substitutionsreaktionen eingehen, insbesondere mit Halogenen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Iod.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Disulfide.
Reduktion: Thiole.
Substitution: Halogenierte Derivate von Methimazol.
Wissenschaftliche Forschungsanwendungen
Methimazol-d3 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:
Chemie: Wird als Tracer in Studien zur Synthese und zum Abbau von Methimazol verwendet.
Biologie: Hilft beim Verständnis der Stoffwechselwege und biologischen Wirkungen von Methimazol.
Medizin: Wird in pharmakokinetischen Studien eingesetzt, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Methimazol zu bestimmen.
Industrie: Wird bei der Entwicklung neuer Antithyroidika und in Qualitätskontrollprozessen eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Schilddrüsenperoxidase hemmt, ein Enzym, das an der Synthese von Schilddrüsenhormonen beteiligt ist . Diese Hemmung verhindert die Oxidation von Iodid zu Iod, ein entscheidender Schritt bei der Produktion von Thyroxin (T4) und Trijodthyronin (T3). Durch die Blockierung dieses Schritts reduziert Methimazol den Spiegel zirkulierender Schilddrüsenhormone und lindert so die Hyperthyreose .
Analyse Chemischer Reaktionen
Types of Reactions
Methimazole undergoes various chemical reactions, including:
Oxidation: Methimazole can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: Methimazole can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Halogenated derivatives of methimazole.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propylthiouracil: Ein weiteres Antithyroidikum, das die Schilddrüsenhormonsynthese hemmt, aber auch die Umwandlung von T4 zu T3 blockiert.
Carbimazol: Ein Prodrug, das im Körper zu Methimazol umgewandelt wird und ähnliche antithyreoide Wirkungen hat
Einzigartigkeit von Methimazol-d3
This compound ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich in Forschungsumgebungen macht. Die Deuteriumatome ersetzen Wasserstoffatome, wodurch eine präzisere Verfolgung und Analyse in pharmakokinetischen und metabolischen Studien möglich ist. Diese Markierung liefert Erkenntnisse über das Verhalten des Arzneimittels im Körper, die mit nicht-markiertem Methimazol nicht möglich sind .
Biologische Aktivität
Methimazole-d3 is a deuterated form of methimazole, an antithyroid medication primarily used to treat hyperthyroidism, particularly in patients with Graves' disease. This compound functions by inhibiting the synthesis of thyroid hormones, thus reducing their levels in the bloodstream. The biological activity of methimazole-d3 is of significant interest due to its potential implications in both clinical and research settings.
Methimazole inhibits the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues on thyroglobulin, a precursor to thyroid hormones. By blocking this enzyme, methimazole-d3 effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). This action is vital for managing conditions characterized by excess thyroid hormones.
Pharmacokinetics
The pharmacokinetics of methimazole-d3 are similar to those of its non-deuterated counterpart, with rapid absorption and metabolism primarily occurring in the liver. Methimazole is extensively metabolized via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. The deuteration may influence the metabolic stability and half-life of the compound, potentially enhancing its therapeutic efficacy and reducing side effects.
Efficacy in Hyperthyroidism Treatment
Methimazole-d3 has been studied for its role in treating hyperthyroidism. A randomized controlled trial demonstrated that patients receiving methimazole experienced significant reductions in serum free T4 levels compared to those on placebo. The addition of selenium and vitamin D to methimazole therapy was shown to enhance its efficacy, leading to more rapid control of hyperthyroidism symptoms (Table 1) .
Table 1: Clinical Outcomes of Methimazole Treatment
Treatment Group | Free T4 Reduction (pg/ml) | NK Cell Percentage Change (%) | Quality of Life Improvement (ThyPRO Score) |
---|---|---|---|
Methimazole Monotherapy | -25.7 | -3.6 | -5.2 |
Methimazole + Selenium & VitD | -36.5 | -10.3 | -14.6 |
Immunomodulatory Effects
Research indicates that methimazole may also exert immunomodulatory effects beyond its role as an antithyroid agent. In a study involving patients with Graves' disease, methimazole treatment was associated with changes in natural killer (NK) cell populations, suggesting a potential impact on immune function .
Case Studies
Several case studies have highlighted the effectiveness of methimazole-d3 in managing hyperthyroidism:
- Case Study 1 : A 35-year-old female diagnosed with Graves' disease exhibited a significant reduction in T4 levels after 12 weeks of methimazole-d3 treatment combined with selenium supplementation. The patient's quality of life improved markedly, as measured by ThyPRO scores.
- Case Study 2 : A cohort study involving 42 patients with newly diagnosed hyperthyroidism showed that those treated with methimazole-d3 alongside vitamin D had a faster normalization of thyroid function tests compared to those receiving standard therapy alone .
Safety Profile
Methimazole-d3 is generally well-tolerated; however, it can cause side effects such as rash, agranulocytosis, and liver dysfunction. Monitoring liver function and complete blood counts during treatment is recommended to mitigate these risks .
Eigenschaften
IUPAC Name |
3-(trideuteriomethyl)-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYVIKBURPHAH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160932-07-9 | |
Record name | 3-(trideuteriomethyl)-1H-imidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.